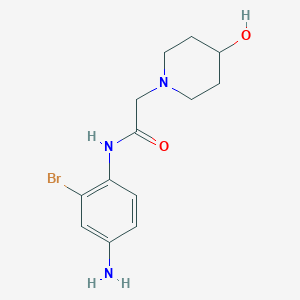

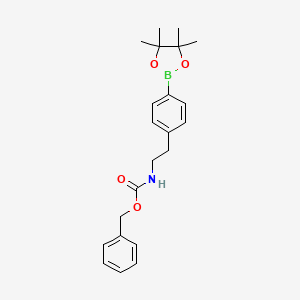

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as ABP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ABP is a synthetic compound that is commonly used as a tool for studying protein-protein interactions, and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Chemoselective Acetylation

Research by Magadum and Yadav (2018) explored the chemoselective monoacetylation of amino groups in compounds similar to N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, demonstrating its utility in the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, showing the importance of such compounds in facilitating selective acetylation reactions (Deepali B Magadum & G. Yadav, 2018).

Catalytic Hydrogenation

A study by Zhang Qun-feng (2008) reported on the catalytic hydrogenation of derivatives similar to the compound for the green synthesis of azo disperse dyes. This highlights its role as an intermediate in environmentally friendly synthetic processes (Zhang Qun-feng, 2008).

Impurity Determination

Forshed, Andersson, and Jacobsson (2002) developed a method using proton nuclear magnetic resonance (H-NMR) spectroscopy for determining impurities in pharmaceuticals. This study underscores the compound's relevance in ensuring the purity and quality of pharmaceutical products (J. Forshed, F. Andersson, & S. Jacobsson, 2002).

Free Radical Scavenging Activity

Boudebbous et al. (2021) conducted a joint experimental and theoretical study on a 1-amidoalkyl-2-naphthol derivative, showing potent free radical scavenging activity. This research indicates the potential of such compounds in oxidative stress-related applications (Khawla Boudebbous et al., 2021).

properties

IUPAC Name |

N-(4-amino-2-bromophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c14-11-7-9(15)1-2-12(11)16-13(19)8-17-5-3-10(18)4-6-17/h1-2,7,10,18H,3-6,8,15H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOWSNUWQXAYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)NC2=C(C=C(C=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)

![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)

![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2866202.png)